1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOXYIODGZOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
This inhibition could lead to changes in the cell cycle, potentially preventing cell division and proliferation.
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation and dna damage response.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in altered cell cycle progression, potentially leading to cell death or reduced proliferation.
Biochemical Analysis
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the beta secretase enzyme, which is involved in the production of amyloid-beta peptides, a key factor in Alzheimer’s disease. Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, which increases acetylcholine levels. This binding interaction is crucial for its role in modulating neurotransmission and potentially treating neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the need for careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved cognitive function due to increased acetylcholine levels. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo enzymatic transformations that modify its structure and activity. These metabolic processes can influence the compound’s efficacy and safety, making it essential to understand its metabolic pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution can affect its localization and accumulation in specific tissues, thereby influencing its overall effects on the body.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and efficacy, as it may interact with different biomolecules depending on its subcellular distribution.
Biological Activity
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₂₄N₂O
- Molecular Weight : 212.34 g/mol
- SMILES Notation : C(C)(C)C(=O)N1CCN(CC1)C(C)C
Research indicates that compounds with piperidine moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes . The inhibition of AChE is particularly relevant for the treatment of neurological disorders.
Antibacterial Activity
In a study assessing the antibacterial properties of synthesized compounds, derivatives with piperidine structures demonstrated significant activity against multiple bacterial strains. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong potential for therapeutic applications .
Enzyme Inhibition Studies
Table 1 summarizes the enzyme inhibition activities of selected compounds related to this compound:
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 | |
| Compound B | Urease | 1.21 ± 0.005 | |
| Compound C | Urease | 6.28 ± 0.003 |
The data indicates that modifications in the piperidine ring can enhance biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Case Studies
- Case Study on Antimicrobial Effects : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy. Among them, one derivative exhibited significant inhibition against Bacillus subtilis with an IC50 value of 4.5 µM, showcasing the potential of piperidine-based compounds in treating bacterial infections .
- Case Study on Neurological Applications : Research has shown that piperidine derivatives can selectively inhibit AChE, making them candidates for treating Alzheimer’s disease. In vitro studies revealed that certain modifications to the piperidine structure improved binding affinity and selectivity towards AChE compared to other enzymes .
Scientific Research Applications
Medicinal Chemistry
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one has been explored for its potential therapeutic effects, particularly as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.
Case Study: Synthesis of Antidepressants
Research has indicated that derivatives of this compound can be synthesized to develop new antidepressant medications. For example, modifications to the piperidine ring have shown promise in enhancing serotonin receptor affinity, which is crucial for antidepressant activity.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter systems are being investigated for potential applications in treating neurological disorders.
Case Study: Dopaminergic Activity
Studies have demonstrated that certain analogs exhibit dopaminergic activity, suggesting potential use in treating conditions like Parkinson's disease or schizophrenia.
Material Science
In addition to its biological applications, this compound is being evaluated for its properties in material science, particularly in the development of polymers and advanced materials.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications.
Analytical Chemistry
The compound's unique structure allows it to be used as a standard reference material in analytical chemistry. It is employed in various chromatographic techniques to calibrate instruments and validate methods.
Comparison with Similar Compounds
Piperidine Substitution Patterns
- Target Compound: The 3-aminomethyl group on piperidine enables hydrogen bonding and ionic interactions, critical for receptor binding in drug candidates.
- Ibrutinib () incorporates a pyrazolo-pyrimidine group on piperidine, enabling kinase inhibition via π-π stacking and hydrophobic interactions, a mechanism absent in the target compound .
Ketone and Side Chain Modifications
- The 3,3-dimethylbutan-2-one group in the target compound and CAS 302929-96-0 enhances steric bulk and lipophilicity compared to the 3-methylbutan-1-one in CAS 1061458-59-0. This difference may affect metabolic stability and bioavailability .
Preparation Methods
Functionalization with 3,3-Dimethylbutan-2-one Moiety
The attachment of the 3,3-dimethylbutan-2-one group to the piperidine nitrogen can be achieved via nucleophilic substitution or amide bond formation depending on the functional groups present.
Nucleophilic substitution : The piperidine nitrogen can be alkylated with 3,3-dimethylbutan-2-one derivatives or their activated forms (e.g., halides or tosylates). The reaction proceeds typically under mild conditions with primary amines showing better reactivity due to SN2 mechanisms. Aromatic amines are less reactive in such substitutions.
Amide coupling methods : When the ketone is part of a carboxylic acid derivative, amide bond formation can be carried out using coupling reagents such as EDC·HCl, HOBt, or HBTU in solvents like dichloromethane. These methods have been used in related piperidine derivatives for efficient coupling under ambient temperature over 12 hours.
General Synthetic Strategies from Literature
From the supporting information in synthetic organic chemistry literature, some general procedures relevant to the preparation of similar piperidine derivatives include:
Hydrazone formation and subsequent cyclization : Ketones can be converted to N-tosylhydrazones by reaction with p-toluenesulfonylhydrazide in solvents like methanol or chloroform under reflux. These intermediates can then undergo cyclization or further functionalization under oxidative or catalytic conditions to form heterocyclic compounds.
Use of thionyl chloride for ester to acid chloride conversion : Thionyl chloride is used to convert esters or acids to acid chlorides, which can then react with amines to form amides. This method is useful for introducing acyl groups onto nitrogen atoms in piperidine rings.
Summary Table of Preparation Methods
Research Findings and Notes
The synthesis of 3-(aminomethyl)piperidine derivatives is well-documented with several routes emphasizing stereochemical control and functional group tolerance.
The choice of protecting groups (e.g., Boc) is crucial for selective functionalization and to avoid side reactions.
Coupling reactions to introduce the 3,3-dimethylbutan-2-one moiety can be optimized by selecting appropriate coupling reagents and reaction conditions to maximize yield and purity.
The use of hydrazone intermediates and oxidative conditions provides an alternative route to heterocyclic derivatives but may require more complex purification.
Safety precautions are necessary when handling reagents such as thionyl chloride and iodine-based oxidants.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one, and what reagents/conditions are critical for success?
- The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation. For example, piperidine derivatives may react with halogenated intermediates under basic conditions (e.g., sodium hydride in dichloromethane) to form the piperidinyl backbone. The aminomethyl group is introduced via reductive amination or coupling reactions. Key factors include solvent polarity (e.g., toluene for non-polar steps), temperature control (0–80°C), and stoichiometric precision to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming the piperidinyl ring structure, aminomethyl substituent, and dimethylbutanone backbone. Signal splitting patterns (e.g., doublets for adjacent protons) help verify stereochemistry.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation pathways, distinguishing this compound from analogs.
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while toluene minimizes side reactions in non-polar stages.
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) may accelerate reductive steps.
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) resolves closely related impurities. Yield improvements (e.g., from 45% to 65%) are achievable by adjusting reaction time and temperature .
Q. What in vitro models are suitable for evaluating this compound’s biological activity, and how should assays be designed?
- Target Identification: Use radioligand binding assays (e.g., for GPCRs or serotonin receptors) to assess affinity. Competitive binding studies with labeled antagonists (e.g., [³H]-ligands) quantify IC₅₀ values.
- Functional Assays: Calcium flux or cAMP accumulation assays determine agonist/antagonist behavior. Include positive/negative controls (e.g., known receptor modulators) and triplicate replicates to ensure reproducibility .
Q. How can researchers resolve contradictions in spectral data or biological activity across studies?
- Data Validation: Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) to confirm chemical shifts. Replicate synthesis and characterization under standardized conditions.
- Biological Replicates: Perform dose-response curves in multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects. Meta-analyses of published datasets can identify confounding variables (e.g., solvent differences) .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Environmental Persistence: Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life (t₁/₂) under varying pH and UV exposure.
- Toxicity Profiling: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna). LC₅₀/EC₅₀ values inform risk quotients (RQ) for regulatory submissions .
Methodological Considerations
- Comparative Analysis: Benchmark synthetic or biological data against structurally similar compounds (e.g., piperidine derivatives with varied substituents) to identify structure-activity relationships (SAR) .
- Statistical Rigor: Employ ANOVA or mixed-effects models to analyze assay variability. Report confidence intervals (95% CI) for IC₅₀/EC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
